Isoform Selectivity: Duvelisib vs. Idelalisib Biochemical IC50 Comparison
Duvelisib demonstrates dual inhibition of PI3Kδ and PI3Kγ, whereas idelalisib is a PI3Kδ-selective inhibitor with minimal PI3Kγ activity. In ADAPTA biochemical assays, duvelisib inhibited PI3Kδ with an IC50 of 2.5 nM and PI3Kγ with an IC50 of 27 nM, representing approximately 10.8-fold selectivity for δ over γ. Idelalisib showed PI3Kδ IC50 of 2 nM but PI3Kγ IC50 of 89 nM, yielding approximately 44.5-fold selectivity [1]. This differential γ-isoform engagement is mechanistically meaningful for modulating the tumor microenvironment [2].
| Evidence Dimension | Biochemical IC50 for PI3K isoforms (nM) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 2.5 nM; PI3Kγ IC50 = 27 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2 nM; PI3Kγ IC50 = 89 nM |
| Quantified Difference | Duvelisib PI3Kγ IC50 is 3.3-fold lower (27 nM vs. 89 nM); duvelisib δ/γ selectivity ratio = 10.8 vs. idelalisib δ/γ selectivity ratio = 44.5 |
| Conditions | ADAPTA biochemical assay; recombinant human PI3K isoforms; incubation 60 min |
Why This Matters
Procurement of duvelisib rather than idelalisib is required when experimental designs demand concurrent PI3Kγ inhibition to evaluate microenvironmental effects on B-cell malignancies.
- [1] Winkler DG, Faia KL, DiNitto JP, et al. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-1374. View Source
- [2] Balakrishnan K, Peluso M, Fu M, et al. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia. 2015;29(9):1811-1822. View Source
